Acetamide, N-(3-amino-4-nitrophenyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

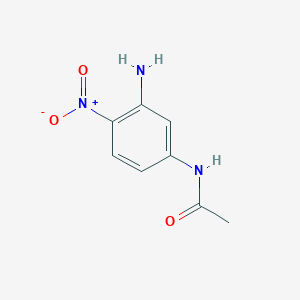

Acetamide, N-(3-amino-4-nitrophenyl)- is an organic compound with the molecular formula C8H9N3O3 It is a derivative of acetamide where the hydrogen atom of the amide group is replaced by a 3-amino-4-nitrophenyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(3-amino-4-nitrophenyl)- typically involves the reaction of 3-amino-4-nitroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 3-amino-4-nitroaniline and acetic anhydride.

Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 50-60°C.

Procedure: 3-amino-4-nitroaniline is dissolved in a suitable solvent, such as dichloromethane. Acetic anhydride is then added dropwise to the solution with continuous stirring. The reaction mixture is allowed to stir for several hours until the completion of the reaction.

Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which is then purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of Acetamide, N-(3-amino-4-nitrophenyl)- can be scaled up using similar reaction conditions. The process involves the use of large reactors with precise temperature and pressure control to ensure high yield and purity of the product. Continuous monitoring and optimization of reaction parameters are essential to achieve efficient production.

化学反応の分析

Types of Reactions

Acetamide, N-(3-amino-4-nitrophenyl)- undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Acylation: The amino group can be acylated using acyl chlorides or anhydrides to form amides.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

Substitution: Alkyl halides, base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide).

Acylation: Acyl chlorides or anhydrides, base (e.g., pyridine), solvent (e.g., dichloromethane).

Major Products Formed

Reduction: 3-amino-4-aminophenylacetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Acylation: N-acyl derivatives of Acetamide, N-(3-amino-4-nitrophenyl)-.

科学的研究の応用

Acetamide, N-(3-amino-4-nitrophenyl)- has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings.

Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition.

Industrial Applications: It is used in the production of dyes and pigments due to its chromophoric properties.

作用機序

The mechanism of action of Acetamide, N-(3-amino-4-nitrophenyl)- depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The nitro and amino groups can participate in hydrogen bonding and electrostatic interactions with the target enzyme, leading to inhibition of its activity. The exact molecular targets and pathways involved vary depending on the specific biological system being studied.

類似化合物との比較

Similar Compounds

Acetamide, N-(4-nitrophenyl)-: Similar structure but with the nitro group in the para position.

Acetanilide: Lacks the nitro and amino groups, making it less reactive.

N-(2-nitrophenyl)acetamide: Nitro group in the ortho position, affecting its reactivity and properties.

Uniqueness

Acetamide, N-(3-amino-4-nitrophenyl)- is unique due to the presence of both amino and nitro groups in the meta and para positions, respectively. This unique arrangement allows for specific reactivity patterns and interactions, making it valuable for targeted applications in medicinal chemistry and materials science.

生物活性

Acetamide, N-(3-amino-4-nitrophenyl)-, also known as N-(3-amino-4-nitrophenyl)acetamide, is an organic compound with the molecular formula C8H9N3O3. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of cancer therapy and antioxidant properties. This article provides a detailed overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of Acetamide, N-(3-amino-4-nitrophenyl)- can be represented as follows:

- Molecular Formula : C8H9N3O3

- Molecular Weight : 189.17 g/mol

- IUPAC Name : N-(3-amino-4-nitrophenyl)acetamide

Table 1: Basic Properties of Acetamide, N-(3-amino-4-nitrophenyl)-

| Property | Value |

|---|---|

| Molecular Formula | C8H9N3O3 |

| Molecular Weight | 189.17 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to acetamides. For instance, research on similar compounds has shown significant cytotoxic effects against various cancer cell lines. A notable study focused on a related compound, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, which demonstrated high potency against melanoma, pancreatic cancer, and chronic myeloid leukemia (CML) cell lines. The mechanism of action involved the induction of apoptosis and autophagy, leading to reduced tumor growth in vivo models .

Antioxidant Properties

Acetamide derivatives have also been evaluated for their antioxidant capabilities. A study assessed the antioxidant activity using the DPPH assay, which is a common method for evaluating free radical scavenging ability. The results indicated that certain acetamide derivatives exhibited promising antioxidant activity with IC50 values ranging from 31.52 to 198.41 µM .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of acetamides. Modifications at specific positions on the phenyl ring can significantly impact their potency and selectivity against cancer cells or their antioxidant properties. For example, hydroxyl and methylene groups have been identified as critical for enhancing both bioavailability and biological activity .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Induces apoptosis and autophagy; effective against multiple cancer types |

| Antioxidant | Scavenging ability with varying IC50 values |

| Structure-Activity | Modifications enhance potency and selectivity |

Case Study 1: Anticancer Efficacy

In a controlled study involving A375 xenograft models in mice, a derivative of acetamide showed a significant reduction in tumor size compared to controls. The compound's ability to induce cell death through apoptosis was confirmed via histological analysis and flow cytometry .

Case Study 2: Antioxidant Assessment

A comparative study evaluated various acetamide derivatives for their antioxidant properties using the DPPH assay. The results indicated that certain structural modifications led to enhanced radical scavenging activities, making them potential candidates for further development as therapeutic agents against oxidative stress-related conditions .

特性

IUPAC Name |

N-(3-amino-4-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c1-5(12)10-6-2-3-8(11(13)14)7(9)4-6/h2-4H,9H2,1H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHZWZZDULRGIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394161 |

Source

|

| Record name | Acetamide, N-(3-amino-4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66136-64-9 |

Source

|

| Record name | Acetamide, N-(3-amino-4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。